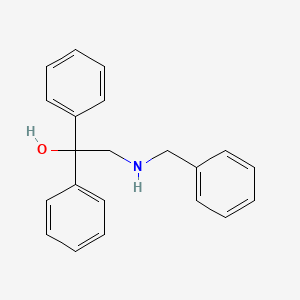

2-(Benzylamino)-1,1-diphenyl-1-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1,2-diphenyl-2-(1-phenylethylamino) ethanol is a molecule of interest due to its structural characteristics and potential applications. It is a derivative of ethanol where the hydroxyl group is substituted with a 1-phenylethylamino group and the carbon is bonded to two phenyl groups .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of diphenylmethyl halide with an azolyl ethanol in the presence of triethylamine, as demonstrated in the synthesis of azolylethyl benzhydryl ethers . Although the exact synthesis of 1,2-diphenyl-2-(1-phenylethylamino) ethanol is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

Quantum chemical calculations using density functional theory at the B3LYP/6-31G(d) level have been performed on 1,2-diphenyl-2-(1-phenylethylamino) ethanol. The molecular orbital energies, bond lengths, bond angles, and charge distribution data indicate that the molecule is stable with low reactivity and has a limited tendency to form hydrogen bonds by itself .

Chemical Reactions Analysis

While the specific chemical reactions of 1,2-diphenyl-2-(1-phenylethylamino) ethanol are not discussed in the provided papers, related compounds exhibit interesting behaviors. For instance, the electrochemical behavior of 1-benzylideneamino-4,6-diphenyl-2-pyridone in ethanolic Britton-Robinson buffer suggests a four-electron process with the formation of benzylamine as a final product . This could provide insights into the reactivity of the benzylamino group in similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-diphenyl-2-(1-phenylethylamino) ethanol can be inferred from studies on similar compounds. For example, the solubility and fluorescence lifetime of related luminophores in mixed solvent systems have been analyzed, indicating that these properties are influenced by solvent polarity parameters . Additionally, the influence of benzyl alcohol on the lipid integrity of cell membranes and its effect on physiological functions could provide context for the behavior of benzyl-substituted ethanol derivatives .

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior

- Electrochemical Properties : The electrochemical behavior of related compounds has been studied, revealing insights into their reduction mechanisms and the formation of final products, including benzylamine. This understanding is crucial in various chemical and industrial processes (Martínez-Ortíz, Vera, & Molina, 1983).

CO2 Absorption

- CO2 Capture : Research has demonstrated the effectiveness of certain amines, including 2-(benzylamino)ethanol, in capturing CO2. These findings are significant for environmental applications, particularly in the field of carbon capture and storage (Barzagli, Mani, & Peruzzini, 2016).

Organic Synthesis

- Synthesis of Organic Compounds : 2-(Benzylamino)ethanol is used in the synthesis of various organic compounds, including morpholines and piperazines. These compounds have numerous applications in pharmaceuticals and organic chemistry (Uozumi, Tanahashi, & Hayashi, 1993).

Chemical Interactions and Synthesis

- Chemical Synthesis and Characterization : The compound has been involved in studies focusing on the synthesis of different chemical structures, providing valuable insights into chemical reactions and properties (Aiube, Najiam, & Kadhum, 2013).

Complex Formation

- Formation of Metal Complexes : Research has shown that compounds similar to 2-(Benzylamino)-1,1-diphenyl-1-ethanol can form complexes with metals. These studies are essential in understanding the interactions between organic molecules and metals, which has implications in catalysis and material science (Sallomi & Shaheen, 1994).

Reactions with Supercritical Alcohols

- Reactivity in Supercritical Conditions : Investigations into the reactions of supercritical alcohols with unsaturated hydrocarbons provide insights into chemical processes under extreme conditions, which is crucial for industrial applications (Nakagawa et al., 2003).

Pharmaceutical Applications

- Synthesis of Pharmaceutical Analogs : The compound has been utilized in the synthesis of analogs of diphenhydramine, a compound with pharmaceutical significance. This kind of research is crucial for developing new drugs and understanding existing ones (Burdeinyi, Popkov, & Kharchevnikova, 2009).

Photochemical Studies

- Photochemical Rearrangements : Studies have explored the photochemical rearrangement of related compounds, shedding light on the behavior of these substances under light exposure, which is important in fields like photophysics and photochemistry (Haga & Takayanagi, 1996).

Quantum Chemical Analysis

- Quantum Chemical Analysis : Quantum chemical studies have been conducted on similar compounds to understand their molecular structure, stability, and reactivity. This research is foundational in theoretical chemistry and material science (Zhou Chang-hu, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to benzylamines, which are known to interact with tubulin . Tubulin is a protein that forms microtubules, which are essential for maintaining cell structure and facilitating cell division .

Mode of Action

Benzylamines, a related class of compounds, are known to interact with their targets via n-alkylation . This involves the transfer of an alkyl group from the benzylamine to its target, which can alter the target’s function .

Biochemical Pathways

Any disruption to tubulin function can impact a wide range of cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Pharmacokinetics

The pharmacokinetics of drugs generally determine the onset, duration, and intensity of their effects .

Result of Action

Disruption of tubulin function can lead to a variety of cellular effects, including changes in cell shape, impaired cell division, and altered intracellular transport .

Action Environment

The action, efficacy, and stability of 2-(Benzylamino)-1,1-diphenyl-1-ethanol can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting .

Eigenschaften

IUPAC Name |

2-(benzylamino)-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-22-16-18-10-4-1-5-11-18/h1-15,22-23H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFMVUJQIGHMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)

![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)

![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)